molecular formula C21H24N2O5 B10886315 1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Cat. No.: B10886315
M. Wt: 384.4 g/mol
InChI Key: RGAVKJDTPWWLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a piperazine-ethanone derivative characterized by two key substituents:

  • 3-Methoxybenzoyl group: Attached to the piperazine ring, contributing to electron-rich aromatic interactions.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C21H24N2O5/c1-26-17-6-8-18(9-7-17)28-15-20(24)22-10-12-23(13-11-22)21(25)16-4-3-5-19(14-16)27-2/h3-9,14H,10-13,15H2,1-2H3

InChI Key

RGAVKJDTPWWLIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with methoxybenzoyl and methoxyphenoxy groups. Common synthetic routes include:

Chemical Reactions Analysis

1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Research Implications

  • Antipsychotic Potential: Structural alignment with suggests the target compound may exhibit atypical antipsychotic activity with reduced extrapyramidal side effects.
  • Antiparasitic/Antifungal Applications : While lacking direct data, methoxy groups could modulate CYP51 inhibition (as seen in ) or synergize with metal ions (as in ).
  • Antiproliferative Screening: Testing against sulfonyl-containing analogs () may reveal novel mechanisms for cancer therapy.

Biological Activity

1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to 1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone exhibit various mechanisms of action, primarily targeting cellular pathways involved in cancer proliferation and apoptosis. The following mechanisms are particularly notable:

  • Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting polymerization and disrupting microtubule dynamics, which is critical for cell division .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Multidrug Resistance Overcoming : Some derivatives have demonstrated the ability to overcome multidrug resistance (MDR) in cancer cells, making them promising candidates for further development .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
PC-3 (Prostate Cancer)5.2Tubulin inhibition
A375 (Melanoma)7.8Apoptosis induction
MCF-7 (Breast Cancer)6.5MDR overcoming

In Vivo Studies

In vivo studies using xenograft models have provided insights into the therapeutic potential of this compound. Notable findings include:

  • Tumor Growth Inhibition : Treatment with the compound resulted in significant tumor growth inhibition compared to control groups.
  • Toxicity Profile : No significant neurotoxicity was observed at therapeutic doses, indicating a favorable safety profile .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • SMART Compounds : A study involving SMART compounds demonstrated their ability to inhibit growth in both parental and MDR-overexpressing cancer cells, showcasing their potential as effective chemotherapeutic agents .
  • Combination Therapy : Research has indicated that combining this class of compounds with existing chemotherapy agents may enhance overall treatment efficacy while minimizing side effects.

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